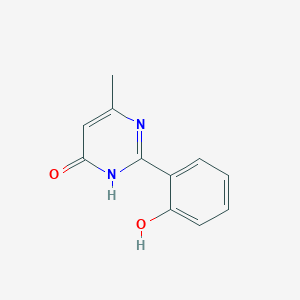

2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol

Descripción

2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol is a pyrimidine derivative characterized by a hydroxyphenyl substituent at the 2-position and a methyl group at the 6-position of the pyrimidinol ring.

Propiedades

IUPAC Name |

2-(2-hydroxyphenyl)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-6-10(15)13-11(12-7)8-4-2-3-5-9(8)14/h2-6,14H,1H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYLXWYKNBVUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50425527 | |

| Record name | 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76467-22-6 | |

| Record name | 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Method Based on Pyrimidine Ring Formation

A patented method for synthesizing related pyrimidine derivatives (e.g., 4,6-dihydroxy-2-methylpyrimidine) provides insight into the preparation of this compound. The process involves:

- Reaction of sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol under an ice bath.

- Gradual warming to 18–25 °C for several hours to facilitate cyclization.

- Removal of methanol by reduced pressure distillation.

- Acidification to pH 1–2 to induce crystallization at low temperature (0 °C).

- Filtration, washing with cold methanol-water mixtures, and drying to yield the pyrimidinol compound.

This method is notable for replacing highly toxic reagents like POCl3 or phosgene with safer alternatives, making it suitable for industrial scale-up with good yields (~86–87%) and purity.

Condensation with 2-Hydroxyphenyl Precursors

The synthesis of this compound often involves condensation of 6-methyl-4-pyrimidinol derivatives with 2-hydroxyphenyl-containing reagents under catalytic or thermal conditions. Typical reaction conditions include:

- Use of solvents such as methanol or ethanol.

- Controlled heating between ambient and moderate temperatures (18–50 °C).

- Acidic or basic catalysts to promote nucleophilic substitution or cyclization.

- Post-reaction purification by recrystallization or chromatography.

Industrial production may employ continuous flow reactors to optimize reaction time, yield, and reproducibility.

Reaction Parameters and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | Methanol, ethanol | Polar protic solvents preferred |

| Temperature | 0 °C (crystallization) to 25 °C (reaction) | Ice bath during reagent addition; warming during reaction |

| pH | 1–2 (acidification) | Acidification to precipitate product |

| Reaction Time | 3–5 hours | Sufficient for complete cyclization |

| Molar Ratios | Sodium methoxide : dimethyl malonate = 2.5–4.5 : 1 | Stoichiometry critical for yield |

| Yield | 86–87% | High yield with optimized conditions |

Purification Techniques

- Crystallization: Product is crystallized at low temperature (0 °C) after acidification, yielding a white solid.

- Washing: Successive washing with ice water and cold methanol (0–5 °C) removes impurities.

- Drying: Vacuum drying to obtain pure this compound.

Research Findings and Industrial Relevance

- The described synthetic methods avoid environmentally hazardous reagents, improving safety and sustainability.

- The process is scalable, demonstrated in laboratory (3L flask) and pilot scale (10L flask) setups with consistent yields.

- The compound’s purity and yield make it suitable as a building block in pharmaceutical and industrial applications.

Summary Table of Preparation Method (Based on Patent Data)

| Step | Conditions/Details | Outcome |

|---|---|---|

| Reagent addition | Sodium methoxide added to methanol under ice bath | Controlled exothermic reaction |

| Addition of dimethyl malonate and acetamidine hydrochloride | Under ice bath, then warming to 18–25 °C for 3–5 h | Cyclization to pyrimidinol core |

| Methanol removal | Reduced pressure distillation at 30–35 °C | Concentrated reaction mixture |

| Acidification | pH adjusted to 1–2 with 4 mol/L HCl | Induces crystallization |

| Crystallization | Stirring at 0 °C for 3–5 h | Formation of white solid |

| Filtration and washing | Washed with ice water and cold methanol (0–5 °C) | Purified product |

| Drying | Vacuum drying | Dry, pure this compound |

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid derivative.

Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.

Substitution: The pyrimidinol core can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides and amines.

Major Products Formed:

Oxidation Products: Ketones, carboxylic acids, or their derivatives.

Reduction Products: Amines, alcohols, or their derivatives.

Substitution Products: Various substituted pyrimidinols or related compounds.

Aplicaciones Científicas De Investigación

2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: The compound may be employed in biochemical studies to understand enzyme mechanisms or as a probe in molecular biology.

Medicine: It has potential therapeutic applications, such as in the development of new drugs or as an intermediate in pharmaceutical synthesis.

Industry: It is used in the production of UV filters, corrosion inhibitors, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol exerts its effects depends on its specific application. For example, in UV protection, the compound may absorb UV radiation and dissipate the energy as heat, preventing damage to materials. In biochemical studies, it may interact with specific enzymes or receptors to modulate their activity.

Molecular Targets and Pathways:

UV Protection: Absorption of UV radiation and energy dissipation.

Biochemical Studies: Interaction with enzymes or receptors involved in metabolic pathways.

Comparación Con Compuestos Similares

2-Amino-6-methyl-4-pyrimidinol

- Key Differences: Replaces the 2-hydroxyphenyl group with an amino group.

- This compound is listed as a metabolite of toxicological significance, indicating divergent metabolic pathways .

4-({[2-(2-Hydroxyphenyl)-6-methylpyrimidin-4-yl]amino}methyl)benzenesulfonamide

2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol

- Key Differences : Incorporates methoxy and fluorophenyl substituents.

- Implications : The electron-donating methoxy and electron-withdrawing fluorine groups could modulate electronic properties, affecting binding affinity in drug-receptor interactions. This compound is explored in pharmacological screenings .

Physicochemical and Spectral Properties

UV Absorption

- Comparison with Benzotriazoles: While 2-(2-hydroxyphenyl)-benzotriazole derivatives (e.g., Tinuvin®5050) are commercial UV absorbers, the pyrimidinol analog’s conjugated hydroxyphenyl-pyrimidine system may offer similar UV stabilization but with distinct photodegradation profiles .

Actividad Biológica

2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C10H10N2O

- Molecular Weight : 174.20 g/mol

- IUPAC Name : 2-(2-Hydroxyphenyl)-6-methylpyrimidin-4-ol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes. The compound has been studied for its potential as an inhibitor of p38 MAP kinase, a key regulator in inflammatory responses.

Pharmacological Effects

- Anti-inflammatory Activity :

- Antioxidant Properties :

-

Antimicrobial Activity :

- Preliminary studies suggest that the compound possesses antibacterial properties, although specific mechanisms remain to be fully elucidated.

Study on p38 MAP Kinase Inhibition

In a study focusing on the inhibition of p38 MAP kinase, this compound was shown to effectively reduce cytokine production in vitro. The compound was tested in an adjuvant-induced arthritis model, where it demonstrated significant anti-inflammatory effects compared to controls .

Antioxidant Activity Assessment

Research evaluating the antioxidant capacity of this compound indicated that it effectively scavenged DPPH radicals and inhibited lipid peroxidation in cellular models. This suggests a protective role against oxidative damage .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol, and what critical parameters influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted salicylic acid derivatives and methyl-substituted pyrimidine precursors. Key parameters include:

- Catalyst selection : Acidic or basic catalysts (e.g., p-toluenesulfonyl chloride) to promote cyclization .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

- Temperature control : Maintaining 80–100°C minimizes side reactions like hydroxyl group oxidation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves unreacted starting materials and byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

- Methodological Answer :

- NMR : H and C NMR identify substitution patterns (e.g., hydroxyl proton at δ 9–10 ppm, aromatic protons at δ 6.5–8.0 ppm).

- XRD : Single-crystal X-ray diffraction confirms planar geometry and hydrogen-bonding interactions between hydroxyl and pyrimidine nitrogen .

- HPLC-MS : Reversed-phase C18 columns (acetonitrile/water mobile phase) assess purity and detect degradation products .

Q. What are the key stability considerations for storing this compound, and how should degradation products be identified?

- Methodological Answer :

- Storage : Protect from light (amber vials), moisture (desiccants), and oxygen (argon atmosphere).

- Degradation pathways : Autoxidation of the hydroxyl group or hydrolysis of the pyrimidine ring. Monitor via HPLC-MS for peaks at m/z +16 (oxidation) or −18 (dehydration) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary catalyst loading, solvent ratios, and temperature to map byproduct thresholds.

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

- Byproduct mitigation : Add scavengers (e.g., molecular sieves for water-sensitive steps) or employ flow chemistry for better heat/mass transfer .

Q. What strategies are employed to evaluate the compound’s potential as a kinase inhibitor or receptor modulator?

- Methodological Answer :

- Kinase assays : Use ADP-Glo™ or fluorescence polarization to measure inhibition of kinases (e.g., EGFR, VEGFR).

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes with target proteins (e.g., hydroxyl group forming H-bonds with catalytic lysine).

- Cell-based assays : MTT or CellTiter-Glo® assess cytotoxicity in cancer cell lines (IC values) .

Q. How do researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Purity validation : Use orthogonal methods (HPLC, elemental analysis) to confirm compound integrity.

- Assay standardization : Compare results under identical conditions (e.g., ATP concentration in kinase assays).

- Metabolite profiling : LC-MS identifies active/toxic metabolites (e.g., 2-amino-6-methyl-4-pyrimidinol) that may skew results .

Q. What computational methods predict the pharmacokinetic properties and toxicity of this compound?

- Methodological Answer :

- ADMET prediction : SwissADME or ADMETLab estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability.

- QSAR models : Train models on pyrimidine derivatives to correlate structural features (e.g., hydroxyl position) with toxicity endpoints (e.g., hepatotoxicity) .

Q. How does the 2-hydroxyphenyl group influence electronic properties and reactivity in further chemical modifications?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.